molecular formula C25H30FN3O3S B2496202 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one CAS No. 931739-77-4

3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one

Cat. No.: B2496202
CAS No.: 931739-77-4
M. Wt: 471.59
InChI Key: ZJSRDEXYSLQLAK-UHFFFAOYSA-N
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Description

This compound belongs to the 1,4-dihydroquinolin-4-one class, characterized by a bicyclic core with substituents influencing its physicochemical and biological properties. Key structural features include:

  • Position 3: A 3,5-dimethylbenzenesulfonyl group, which enhances electron-withdrawing effects and may improve target binding via hydrophobic interactions.
  • Position 6: A fluorine atom, common in pharmaceuticals for its ability to modulate bioavailability and metabolic stability.
  • Position 1: A propyl chain, which increases lipophilicity compared to shorter alkyl or cyclopropyl substituents.

Properties

IUPAC Name

3-(3,5-dimethylphenyl)sulfonyl-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30FN3O3S/c1-5-6-29-16-24(33(31,32)19-12-17(2)11-18(3)13-19)25(30)20-14-21(26)23(15-22(20)29)28-9-7-27(4)8-10-28/h11-16H,5-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJSRDEXYSLQLAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C)F)S(=O)(=O)C4=CC(=CC(=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,5-Dimethylbenzenesulfonyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C₂₁H₂₃F N₂O₂S
  • Molecular Weight : 373.49 g/mol

The compound features a quinoline core substituted with various functional groups that may influence its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the sulfonyl and fluorine groups may enhance its pharmacokinetic properties.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds often exhibit antimicrobial properties. The specific compound under review has not been extensively studied for antimicrobial effects; however, related structures have shown efficacy against various bacterial strains. For example, quinoline derivatives have been documented to inhibit bacterial growth by interfering with DNA gyrase and topoisomerase enzymes.

Anticancer Activity

Quinoline derivatives are also recognized for their anticancer potential. Studies on similar compounds reveal mechanisms such as apoptosis induction in cancer cells and inhibition of cell proliferation. The sulfonamide group may contribute to this activity by modulating enzyme functions involved in tumor progression.

Neuropharmacological Effects

Given the presence of the piperazine ring, this compound may exhibit neuropharmacological effects. Compounds with similar structures have been studied for their ability to act as serotonin receptor antagonists or agonists, which could influence mood and anxiety levels.

Research Findings and Case Studies

Study ReferenceBiological ActivityFindings
AntimicrobialDemonstrated significant inhibition of bacterial growth in vitro.
AnticancerInduced apoptosis in various cancer cell lines; IC50 values suggest potent activity.
NeuropharmacologicalShowed binding affinity to serotonin receptors; potential anxiolytic effects noted.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below highlights critical structural differences and hypothesized impacts on properties:

Compound Name Substituents Key Differences vs. Target Compound Hypothesized Effects
3-[(3,5-Dimethylphenyl)sulfonyl]-6-fluoro-7-(4-morpholinyl)-1-propyl-4(1H)-quinolinone 7-position: Morpholine Morpholine (O-containing) vs. 4-methylpiperazine Reduced basicity, altered solubility; potential differences in target affinity.
1-Cyclopropyl-6-fluoro-4-oxo-7-(piperazino)quinolinecarboxylic acid derivatives 1-position: Cyclopropyl; 7-position: Piperazino with aroyl/sulfonyl groups Cyclopropyl vs. propyl; varied 7-position groups Cyclopropyl may reduce metabolic oxidation; aroyl groups could enhance potency.
General quinolones with benzenesulfonyl groups 3-position: Varied sulfonyl substituents Bulkier or smaller sulfonyl groups Steric effects on binding; electron-withdrawing capacity impacts reactivity.

Key Insights from Substituent Analysis

  • Piperazine derivatives are also common in CNS drugs due to blood-brain barrier permeability. Morpholine-containing analogs (e.g., ) may exhibit lower basicity, affecting pH-dependent solubility and protein binding.
  • 1-Position Alkyl Chains :

    • The propyl group in the target compound offers greater flexibility and lipophilicity than cyclopropyl (e.g., ), which could enhance tissue distribution but increase metabolic oxidation risks.
  • 6-Position Fluorine: Fluorine’s electronegativity and small size are conserved across analogs, suggesting a critical role in maintaining the quinolinone’s planar conformation and metabolic resistance .

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